![molecular formula C21H18ClN3O3S B2774524 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899782-23-1](/img/structure/B2774524.png)
1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Description
1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the spirocyclic diazaspirodecane family and has a unique molecular structure that makes it an ideal candidate for further research.
Scientific Research Applications
Synthesis and Biological Activity
A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing a thiazolidinone ring system were designed, synthesized, and evaluated for their biological activities as potential epidermal growth factor receptor inhibitors. Among these, certain compounds displayed potent inhibitory activity and moderate antiproliferative activity against the MCF-7 cell line in vitro, highlighting their potential as building blocks for designing epidermal growth factor receptor inhibitors (Fleita, Sakka, & Mohareb, 2013).
Anticancer and Antidiabetic Applications
The development of spirothiazolidine analogs led to compounds with significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds showed higher therapeutic indices for both alpha-amylase inhibitor and alpha-glucosidase inhibitor, indicating their potential as antidiabetic agents (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Antimicrobial Activity
New 4-nitroso and 4-diazopyrazole derivatives were synthesized and evaluated for their antimicrobial activity. The compounds displayed growth inhibitory activity against a range of microbes, including Candida albicans, Candida tropicalis ATCC 13803, Saccharomyces cerevisiae ATCC 36375, Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853, indicating their potential use in antimicrobial applications (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).
properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c22-16-10-9-15(13-17(16)25(27)28)19(26)24-20(29)18(14-7-3-1-4-8-14)23-21(24)11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXSOSSBFLTSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
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